molecular formula C16H14ClN3 B2458931 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride CAS No. 97934-35-5

2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride

Cat. No.: B2458931
CAS No.: 97934-35-5
M. Wt: 283.76
InChI Key: MIMFBZNGGRKDIT-UHFFFAOYSA-N
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Description

2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C16H14ClN3 It is known for its unique structure, which includes an iminoisoindoline moiety linked to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride typically involves the reaction of isoindoline derivatives with benzonitrile under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzonitrile group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Methanesulfonic acid (MsOH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s iminoisoindoline moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is unique due to its specific structure, which combines the iminoisoindoline and benzonitrile moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(3-imino-1H-isoindol-2-yl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMFBZNGGRKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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